Cas no 1316852-65-9 (5-Bromo-2-methyl-2H-pyrazolo[3,4-B]pyridine)
5-Bromo-2-methyl-2H-pyrazolo[3,4-B]pyridine Chemical and Physical Properties
Names and Identifiers
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- 5-BroMo-2-Methyl-2H-pyrazolo[3,4-b]pyridine
- 5-bromo-2-methylpyrazolo[3,4-b]pyridine
- 3716AD
- PB11425
- RP09039
- VP12958
- FCH1359038
- AK171902
- 5-Bromo-2-methyl-pyrazolo[3,4-b]pyridine
- 2H-Pyrazolo[3,4-b]pyridine, 5-bromo-2-methyl-
- 5-bromo-2-methyl-3aH-2l4-pyrazolo[3,4-b]pyridine
- 1316852-65-9
- DB-168512
- MFCD19443914
- CS-0050612
- DTXSID501261597
- A888386
- AS-34955
- AKOS015949315
- SY097563
- SCHEMBL22001420
- 5-Bromo-2-methyl-2H-pyrazolo[3,4-B]pyridine
-
- MDL: MFCD19443914
- Inchi: 1S/C7H6BrN3/c1-11-4-5-2-6(8)3-9-7(5)10-11/h2-4H,1H3
- InChI Key: ZRYAFGDXXVYCKZ-UHFFFAOYSA-N
- SMILES: BrC1C=NC2C(C=1)=CN(C)N=2
Computed Properties
- Exact Mass: 210.97451g/mol
- Monoisotopic Mass: 210.97451g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 153
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 30.7
- XLogP3: 1.5
5-Bromo-2-methyl-2H-pyrazolo[3,4-B]pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PM428-200mg |
5-Bromo-2-methyl-2H-pyrazolo[3,4-B]pyridine |
1316852-65-9 | 95+% | 200mg |
529.0CNY | 2021-08-04 | |
| Chemenu | CM106474-250mg |
5-bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine |
1316852-65-9 | 95+% | 250mg |
$128 | 2021-08-06 | |
| Chemenu | CM106474-1g |
5-bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine |
1316852-65-9 | 95+% | 1g |
$404 | 2021-08-06 | |
| Chemenu | CM106474-5g |
5-bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine |
1316852-65-9 | 95+% | 5g |
$1148 | 2021-08-06 | |
| Chemenu | CM106474-10g |
5-bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine |
1316852-65-9 | 95+% | 10g |
$1845 | 2021-08-06 | |
| Alichem | A029191409-1g |
5-Bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine |
1316852-65-9 | 95% | 1g |
637.00 USD | 2021-06-01 | |
| TRC | B998915-50mg |
5-Bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine |
1316852-65-9 | 50mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B998915-100mg |
5-Bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine |
1316852-65-9 | 100mg |
$ 95.00 | 2022-06-06 | ||
| TRC | B998915-500mg |
5-Bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine |
1316852-65-9 | 500mg |
$ 320.00 | 2022-06-06 | ||
| Apollo Scientific | OR927931-250mg |
5-Bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine |
1316852-65-9 | 95% | 250mg |
£44.00 | 2025-02-21 |
5-Bromo-2-methyl-2H-pyrazolo[3,4-B]pyridine Production Method
Production Method 1
5-Bromo-2-methyl-2H-pyrazolo[3,4-B]pyridine Raw materials
5-Bromo-2-methyl-2H-pyrazolo[3,4-B]pyridine Preparation Products
5-Bromo-2-methyl-2H-pyrazolo[3,4-B]pyridine Suppliers
5-Bromo-2-methyl-2H-pyrazolo[3,4-B]pyridine Related Literature
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
Additional information on 5-Bromo-2-methyl-2H-pyrazolo[3,4-B]pyridine
Comprehensive Overview of 5-Bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine (CAS No. 1316852-65-9)
5-Bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine (CAS No. 1316852-65-9) is a heterocyclic compound with a unique structural framework that has garnered significant attention in medicinal chemistry and pharmaceutical research. This compound belongs to the pyrazolopyridine class of nitrogen-containing heterocycles, characterized by a fused ring system combining a pyrazole and a pyridine moiety. The bromo substitution at the 5-position and methyl group at the 2-position confer distinct electronic and steric properties, making it a valuable scaffold for drug discovery and functional material development.
The core structure of 5-bromo-2-methyl-pyrazolopyridine features an aromatic six-membered pyridine ring fused to a five-membered pyrazole ring. The bromine atom at C(5) introduces electrophilic character, while the methyl group at C(2) provides steric bulk that can modulate intermolecular interactions. These structural features enable the compound to participate in diverse chemical transformations, including nucleophilic substitutions at the bromo position and electrophilic aromatic substitutions on the pyridine ring.
Recent advances in synthetic methodologies have expanded access to this scaffold. Modern approaches often employ transition-metal-catalyzed cross-coupling reactions for site-specific functionalization. For instance, palladium-catalyzed Buchwald-Hartwig couplings have been successfully applied to introduce amino groups at the brominated position, while nickel-mediated Ullmann-type reactions enable carbon-carbon bond formation with high regioselectivity. These synthetic strategies align with current trends in green chemistry by minimizing byproduct formation and improving atom economy.
In the field of medicinal chemistry, derivatives of pyrazolopyridines have demonstrated promising biological activities. A 2024 study published in *Journal of Medicinal Chemistry* reported that compounds containing this core structure exhibited potent inhibition against tyrosine kinase receptors involved in cancer progression. The brominated position was found to enhance binding affinity through halogen bonding interactions with cysteine residues in ATP-binding pockets of target enzymes.
The versatility of this scaffold extends to agrochemical applications. Recent research has identified specific derivatives as effective herbicides through disruption of plant hormone signaling pathways. The brominated substituent plays a critical role in modulating lipophilicity and metabolic stability, key parameters for optimizing herbicidal efficacy while minimizing environmental persistence.
In materials science, researchers have explored the photophysical properties of pyrazolopyridines. A 2023 publication in *Advanced Materials* demonstrated that these compounds exhibit tunable fluorescence emission when incorporated into organic light-emitting diodes (OLEDs). The methyl substitution at C(2) was shown to reduce non-radiative decay pathways through steric hindrance effects on adjacent molecular orbitals.
Analytical characterization techniques such as NMR spectroscopy and X-ray crystallography have provided detailed insights into the conformational behavior of this compound. Notably, solid-state studies revealed preferred orientations influenced by intramolecular hydrogen bonding between the pyrazole NH group and adjacent oxygen atoms from solvent molecules during crystallization processes.
The chemical stability profile of CAS No. 1316852-65-9 has been extensively evaluated under various reaction conditions. Thermal decomposition studies indicate decomposition temperatures exceeding 300°C under inert atmosphere conditions, suggesting potential utility as a heat-resistant component in polymer composites or electronic device encapsulants.
Ongoing research focuses on expanding the functional group tolerance at both the brominated position and methyl-bearing carbon center. Recent developments include successful copper(I)-catalyzed azide alkyne cycloadditions ("click chemistry") to generate triazole-functionalized derivatives with enhanced water solubility characteristics for biomedical applications.
In conclusion, the structural diversity and chemical reactivity profile of 5-bromo-2-methyl-pyrazolopyridines continue to drive innovation across multiple scientific disciplines. As new synthetic methodologies emerge and deeper mechanistic understanding is achieved through advanced characterization techniques, this scaffold is poised to play an increasingly important role in future technological advancements spanning pharmaceuticals, agrochemicals, and materials science domains.
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